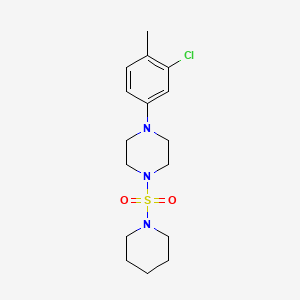
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as EMBOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In animal studies, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to reduce inflammation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to exhibit promising anti-inflammatory and anti-tumor properties, making it a valuable candidate for further research. However, one limitation of using 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate. One potential direction is the development of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate-based drugs for the treatment of inflammatory and cancerous diseases. Another potential direction is the study of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate's effects on plant growth and development, with the aim of improving crop yield and sustainability. Additionally, further research is needed to fully understand the mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate, as well as its potential side effects and toxicity.
Synthesemethoden
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is synthesized through the reaction between 7-hydroxy-4-methylcoumarin and benzoic anhydride in the presence of a catalyst. The reaction results in the formation of a white solid compound, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential use as a plant growth regulator, as it has been shown to stimulate plant growth and improve crop yield. In material science, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential use as a fluorescent probe, due to its ability to emit strong fluorescence.
Eigenschaften
IUPAC Name |
(3-ethyl-4-methyl-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-15-12(2)16-10-9-14(11-17(16)23-19(15)21)22-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFIGIRZHNPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)


![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
![1-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5773260.png)


![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)